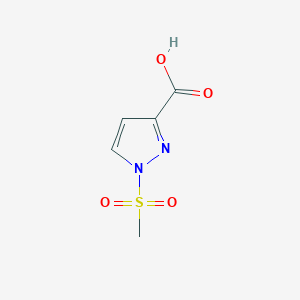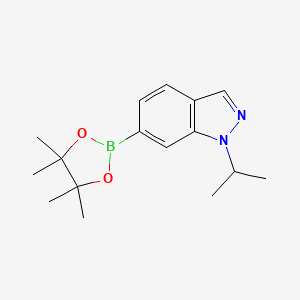![molecular formula C5H7ClOS B13995030 [(Prop-2-en-1-yl)sulfanyl]acetyl chloride CAS No. 29431-25-2](/img/structure/B13995030.png)
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl chloride,2-(2-propen-1-ylthio)- is a chemical compound with the molecular formula C5H7ClOS. It is also known by other names such as acetylchloride, (2-propenylthio)- and (allylthio)acetyl chloride . This compound is characterized by the presence of an acetyl chloride group attached to a 2-(2-propen-1-ylthio) moiety.
Preparation Methods
The synthesis of acetyl chloride,2-(2-propen-1-ylthio)- typically involves the reaction of acetyl chloride with 2-(2-propen-1-ylthio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Acetyl chloride,2-(2-propen-1-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding thioethers or thiols.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetyl chloride,2-(2-propen-1-ylthio)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of acetyl chloride,2-(2-propen-1-ylthio)- involves its interaction with molecular targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Acetyl chloride,2-(2-propen-1-ylthio)- can be compared with other similar compounds such as:
Acetyl chloride, (allylthio)-: This compound has a similar structure but may exhibit different reactivity and applications.
Acetyl chloride, (2-propenylthio)-: Another closely related compound with comparable properties and uses
Properties
CAS No. |
29431-25-2 |
|---|---|
Molecular Formula |
C5H7ClOS |
Molecular Weight |
150.63 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylacetyl chloride |
InChI |
InChI=1S/C5H7ClOS/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
HIMGANHZFPYUOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)
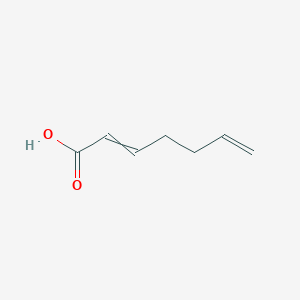


![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
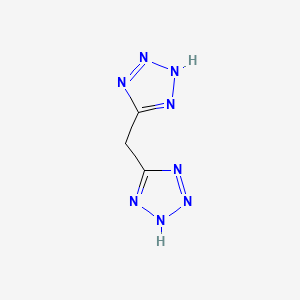
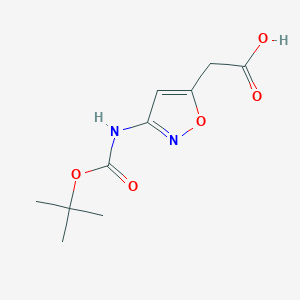
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
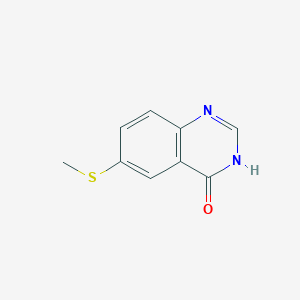
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)

